molecular formula C22H26N4O B11391385 4-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-2-yl}-1-phenylpyrrolidin-2-one

4-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-2-yl}-1-phenylpyrrolidin-2-one

Cat. No.: B11391385
M. Wt: 362.5 g/mol
InChI Key: MWFUZMUCRNDLGV-UHFFFAOYSA-N
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Description

4-{1-[3-(DIMETHYLAMINO)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-PHENYLPYRROLIDIN-2-ONE is a complex organic compound that features a benzodiazole ring fused with a pyrrolidinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[3-(DIMETHYLAMINO)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-PHENYLPYRROLIDIN-2-ONE typically involves multiple steps, starting with the preparation of the benzodiazole core. This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The pyrrolidinone moiety is then introduced via a nucleophilic substitution reaction, where the benzodiazole intermediate reacts with a suitable pyrrolidinone precursor .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-{1-[3-(DIMETHYLAMINO)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-PHENYLPYRROLIDIN-2-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds .

Scientific Research Applications

4-{1-[3-(DIMETHYLAMINO)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-PHENYLPYRROLIDIN-2-ONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-{1-[3-(DIMETHYLAMINO)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-PHENYLPYRROLIDIN-2-ONE involves its interaction with specific molecular targets. The benzodiazole ring can intercalate with DNA, disrupting its function and leading to potential anti-cancer effects. Additionally, the compound may inhibit certain enzymes or receptors, modulating biological pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{1-[3-(DIMETHYLAMINO)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-PHENYLPYRROLIDIN-2-ONE is unique due to its combined benzodiazole and pyrrolidinone structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, setting it apart from simpler analogs .

Properties

Molecular Formula

C22H26N4O

Molecular Weight

362.5 g/mol

IUPAC Name

4-[1-[3-(dimethylamino)propyl]benzimidazol-2-yl]-1-phenylpyrrolidin-2-one

InChI

InChI=1S/C22H26N4O/c1-24(2)13-8-14-25-20-12-7-6-11-19(20)23-22(25)17-15-21(27)26(16-17)18-9-4-3-5-10-18/h3-7,9-12,17H,8,13-16H2,1-2H3

InChI Key

MWFUZMUCRNDLGV-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4

Origin of Product

United States

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